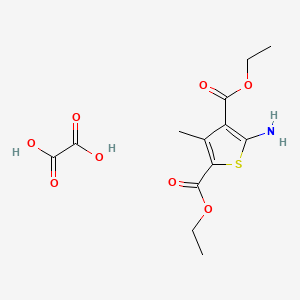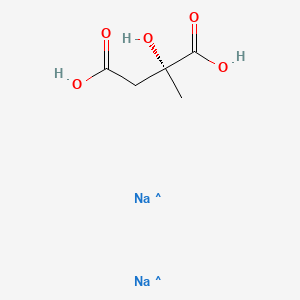
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is a chemical compound with the molecular formula C13H17NO8S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications. This compound is known for its unique structure, which includes both amino and ester functional groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate typically involves the esterification of 5-amino-3-methyl-2,4-thiophenedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting diethyl ester is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is unique due to the presence of the oxalate group, which enhances its solubility and reactivity compared to its non-oxalate counterparts. This makes it a more versatile reagent in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H17NO8S |
|---|---|
Molekulargewicht |
347.34 g/mol |
IUPAC-Name |
diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C11H15NO4S.C2H2O4/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2;3-1(4)2(5)6/h4-5,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
HKQOVZSVDYWTMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996752.png)
![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996766.png)
![3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996771.png)



![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11996794.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996809.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11996844.png)
